molecular formula C22H21O2P B13405853 (Carbethoxymethylene)triphenylphosphorane-13C2

(Carbethoxymethylene)triphenylphosphorane-13C2

Cat. No.: B13405853
M. Wt: 350.4 g/mol
InChI Key: IIHPVYJPDKJYOU-DRHVNQJJSA-N
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Description

(Carbetoxymethylene)triphenylphosphorane-13C2 is an organophosphorus compound with the chemical formula C20^13C2H21O2P. It is a white solid that is soluble in organic solvents. This compound is a labeled version of (Carbethoxymethylene)triphenylphosphorane, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used as a reagent in organic synthesis, particularly in the Wittig and Horner-Wadsworth-Emmons reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Carbetoxymethylene)triphenylphosphorane-13C2 can be synthesized through a multi-step reaction. The process typically involves the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt. This salt is then treated with a base, such as sodium carbonate, to yield the final product .

Industrial Production Methods

While specific industrial production methods for (Carbetoxymethylene)triphenylphosphorane-13C2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Carbetoxymethylene)triphenylphosphorane-13C2 primarily undergoes carbon-carbon bond formation reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions . These reactions are used to convert carbonyl compounds into alkenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are alkenes, which are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of (Carbetoxymethylene)triphenylphosphorane-13C2 involves its role as a nucleophile in carbon-carbon bond formation reactions. In the Wittig reaction, the compound reacts with carbonyl compounds to form an alkene and a triphenylphosphine oxide byproduct. In the Horner-Wadsworth-Emmons reaction, it reacts with aldehydes to form alkenes, with the formation of a phosphonate ester byproduct .

Properties

Molecular Formula

C22H21O2P

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1

InChI Key

IIHPVYJPDKJYOU-DRHVNQJJSA-N

Isomeric SMILES

CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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